5-bromo-N-cyclopentyl-2-methoxybenzamide
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Overview
Description
5-Bromo-N-cyclopentyl-2-methoxybenzamide is an organic compound with a molecular formula of C13H16BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a cyclopentyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-2-methoxybenzamide typically involves several steps:
Amidation: The brominated intermediate is then reacted with cyclopentylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopentyl-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amide group can be reduced to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic synthesis.
Major Products Formed
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Products include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.
Reduction: Products include 5-bromo-N-cyclopentyl-2-methoxybenzylamine.
Scientific Research Applications
5-Bromo-N-cyclopentyl-2-methoxybenzamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzamide: Lacks the cyclopentyl group, making it less hydrophobic and potentially altering its biological activity.
N-Cyclopentyl-2-methoxybenzamide: Lacks the bromine atom, which may affect its reactivity and interaction with molecular targets.
5-Bromo-N-cyclopentylbenzamide: Lacks the methoxy group, which can influence its solubility and chemical properties.
Uniqueness
5-Bromo-N-cyclopentyl-2-methoxybenzamide is unique due to the combination of its bromine, methoxy, and cyclopentyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-7-6-9(14)8-11(12)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFFPQDYOIQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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